5-Fluorouracil-13C,15N2

Description

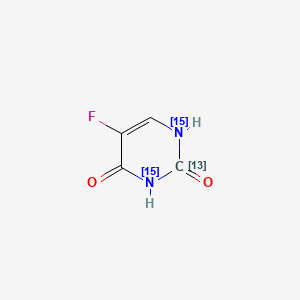

5-Fluorouracil-13C,15N2 (5-FU-13C,15N2) is a stable isotopically labeled analog of 5-fluorouracil (5-FU), a pyrimidine antimetabolite widely used in cancer chemotherapy. The compound is specifically enriched with carbon-13 at the C3 position and nitrogen-15 at both N1 and N2 positions, resulting in the molecular formula C3¹³CH3F¹⁵N2O2 and a molecular weight of 133.06 g/mol . Its primary application lies in serving as an internal standard for the precise quantification of unlabeled 5-FU via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy in pharmacokinetic and metabolic studies .

Like its unlabeled counterpart, 5-FU-13C,15N2 inhibits thymidylate synthase, a key enzyme in thymidine synthesis, thereby blocking DNA replication and inducing apoptosis . However, the isotopic labeling eliminates interference from endogenous 5-FU during analytical workflows, making it indispensable in biomedical research .

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-XZQGXACKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)[15NH][13C](=O)[15NH]1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Kolbe Nitrile Reaction for 13C Incorporation

Fluorination at C5 Position

Selectfluor-Mediated Fluorination

The uracil intermediate (5 ) is fluorinated using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce the 5-fluoro group. This step is performed in aqueous sodium bicarbonate (NaHCO3) at 60°C for 6 hours.

Reaction Optimization :

Post-Fluorination Purification

The crude product is purified via recrystallization from ethanol/water (1:3 v/v) and characterized by:

-

High-Resolution Mass Spectrometry (HRMS) : m/z 133.06 (M+H)+.

-

13C NMR : δ 158.2 ppm (C2), 150.1 ppm (C4), 141.5 ppm (C5-F).

Scalability and Industrial Production

Large-Scale Synthesis

Industrial production scales the Kolbe nitrile and fluorination steps using continuous-flow reactors to enhance yield and reduce reaction times. For example:

Analytical Validation and Applications

Role as an Internal Standard

The compound is used to quantify 5-FU in biological samples via GC- or LC-MS. Key applications include:

-

Pharmacokinetic Studies : Measuring 5-FU plasma levels in patients receiving chemotherapy.

-

RNA Incorporation Analysis : Tracking 5-FU anabolism in cancer cells.

Example Protocol :

-

Spike Sample : Add 10 µL of this compound (10 µM) to 1 mL plasma.

-

Extraction : Protein precipitation with cold methanol (70:30 v/v).

-

Analysis : LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm); mobile phase: 0.1% formic acid in water/acetonitrile.

Validation Metrics :

Challenges and Innovations

Isotopic Purity Considerations

Achieving >98% isotopic enrichment requires rigorous purification:

Analyse Des Réactions Chimiques

4. Applications de recherche scientifique

Le 5-Fluorouracile-13C,15N2 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme traceur dans les études impliquant le métabolisme des médicaments et la pharmacocinétique.

Biologie : Employé dans la recherche sur la synthèse et le métabolisme des acides nucléiques.

Médecine : Utilisé dans la recherche sur le cancer pour étudier le mécanisme d'action et la résistance du 5-Fluorouracile.

Industrie : Appliqué dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

5. Mécanisme d'action

Le 5-Fluorouracile-13C,15N2 exerce ses effets en inhibant la thymidylate synthétase, une enzyme cruciale pour la synthèse de l'ADN. Cette inhibition conduit à l'épuisement des pools de thymidine triphosphate (dTTP), entraînant une perturbation de la synthèse de l'ADN et la mort cellulaire. Le composé est également incorporé dans l'ARN, interférant davantage avec la fonction des acides nucléiques.

Applications De Recherche Scientifique

Cancer Treatment

Mechanism of Action

5-FU is primarily used as an antineoplastic agent in the treatment of various cancers, particularly colorectal cancer (CRC). It acts as an inhibitor of DNA synthesis by interfering with the metabolism of pyrimidines. The incorporation of 5-FU into RNA and DNA disrupts nucleic acid function and leads to cell death in rapidly dividing tumor cells .

Research Findings

Recent studies have highlighted the potential of 5-FU-13C,15N2 in understanding the pharmacokinetics and metabolic pathways of 5-FU. For instance, a study demonstrated that 5-FU effectively inhibits Fusobacterium nucleatum, a bacterium associated with CRC progression, suggesting that its antimicrobial properties may enhance therapeutic outcomes . The compound's isotopic labeling allows for precise tracking within biological systems using techniques like NMR spectroscopy, enhancing our understanding of drug interactions at the molecular level .

Biochemical Studies

NMR Spectroscopy Applications

The incorporation of stable isotopes like 13C and 15N into 5-FU facilitates advanced nuclear magnetic resonance (NMR) studies. These studies can elucidate structural information about RNA-drug interactions and metabolic pathways. For example, research utilizing 19F-13C spy couples has shown distinct structural folds in large RNA structures when bound to 5-FU, providing insights into drug binding sites and conformational changes .

Quantification in Biological Samples

5-FU-13C,15N2 serves as an internal standard for quantifying 5-FU levels in biological samples through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for pharmacokinetic studies that assess drug metabolism and efficacy in clinical settings .

Clinical Implications

Dihydropyrimidine Dehydrogenase (DPD) Testing

The use of 5-FU-13C,15N2 is significant in evaluating DPD activity, which is critical for determining patient sensitivity to fluoropyrimidine-based therapies. Variations in plasma uracil levels can indicate DPD deficiency, influencing dosing strategies for patients receiving 5-FU treatment. Studies suggest that multiple plasma uracil measurements are necessary to accurately assess DPD activity before initiating therapy .

-

Colorectal Cancer Treatment Efficacy

- A study evaluated the efficacy of 5-FU against CRC-associated Fusobacterium nucleatum. Results indicated that 5-FU significantly inhibited bacterial growth at clinically relevant concentrations, suggesting a dual role as both an anticancer and antimicrobial agen

Mécanisme D'action

5-Fluorouracil-13C,15N2 exerts its effects by inhibiting thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of thymidine triphosphate (dTTP) pools, resulting in the disruption of DNA synthesis and cell death. The compound also gets incorporated into RNA, further interfering with nucleic acid function .

Comparaison Avec Des Composés Similaires

Structural and Isotopic Analogues

5-Fluoro Cytosine-13C,15N2

- Molecular Formula: ¹³CC3H4F¹⁵N2NO

- Molecular Weight : 132.07 g/mol

- Application : Used as a stable isotope-labeled internal standard for 5-flucytosine , an antifungal agent. Unlike 5-FU-13C,15N2, which targets DNA synthesis, 5-flucytosine is converted to 5-FU in fungi, inhibiting RNA and protein synthesis .

- Isotopic Labeling : Labels are positioned at carbon-13 (C5) and nitrogen-15 (N3 and N4), differing from 5-FU-13C,15N2’s labeling scheme .

Eniluracil-13C,15N2

- Molecular Formula : C5¹³CH4¹⁵N2O2

- Molecular Weight: Not explicitly stated (estimated ~146 g/mol) .

- Application : A deuterated inhibitor of dihydropyrimidine dehydrogenase (DPD) , an enzyme that catabolizes 5-FU. It is used to enhance 5-FU’s bioavailability in chemotherapy .

- Key Difference : While 5-FU-13C,15N2 is an analytical tool, Eniluracil-13C,15N2 modulates drug metabolism, highlighting divergent roles in research .

Unlabeled 5-Fluorouracil (5-FU)

- Molecular Formula : C4H3FN2O2

- Molecular Weight : 130.08 g/mol .

- Application: Direct chemotherapeutic use in colorectal, breast, and pancreatic cancers. Unlike its isotopologue, it lacks utility in mass spectrometry due to indistinguishable signals from endogenous 5-FU .

Functional and Analytical Comparisons

Role in Research

| Compound | Primary Use | Mechanism of Action | Isotopic Advantage |

|---|---|---|---|

| 5-FU-13C,15N2 | Internal standard for GC/LC-MS | Thymidylate synthase inhibition | Eliminates background noise in MS |

| 5-Fluoro Cytosine-13C,15N2 | Antifungal research | RNA/protein synthesis disruption | Tracks fungal metabolism |

| Eniluracil-13C,15N2 | Pharmacokinetic modulation | DPD enzyme inhibition | Enhances 5-FU therapeutic efficacy |

| Unlabeled 5-FU | Chemotherapy | DNA/RNA synthesis inhibition | N/A |

Isotopic Purity and Contamination Risks

- 5-FU-13C,15N2 is reported to have >95% purity (HPLC), critical for avoiding false positives in MS .

- In contrast, commercial ¹⁵N2 gas stocks used in nitrogen fixation studies are often contaminated with ¹⁵N-labeled ammonium, nitrate, or nitrous oxide, leading to overestimated fixation rates . This underscores the importance of rigorous quality control in isotopic compounds.

Solubility and Stability

- 5-FU-13C,15N2 is soluble in DMSO, water, or ethanol, with recommended storage at -20°C to maintain stability .

- ¹⁵N2 gas dissolution methods (e.g., bubble vs. pre-equilibrated water) highlight challenges in handling gaseous isotopes, which are irrelevant to solid 5-FU-13C,15N2 .

Commercial and Regulatory Aspects

Activité Biologique

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, primarily for treating various cancers, including colorectal, breast, gastric, and pancreatic cancers. The compound 5-Fluorouracil-13C,15N2 is an isotopically labeled variant of 5-FU, utilized primarily as an internal standard in quantitative analyses. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and case studies that illustrate its efficacy and interactions within biological systems.

Pharmacokinetics

The pharmacokinetics of this compound has been studied using microdialysis techniques in cancer patients. A study demonstrated that during a continuous 5-day infusion of 5-FU, the concentrations of the drug in plasma and tumor tissues varied significantly. The findings indicated that 5-FU rapidly reaches a steady state in plasma, with tumor concentrations increasing over time due to the drug's ability to lower interstitial fluid pressure within tumors .

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil

| Parameter | Value |

|---|---|

| Half-life | Approximately 10-20 minutes |

| Volume of distribution | ~0.3 L/kg |

| Clearance | ~0.9 - 1.0 L/h/kg |

| Steady-state concentration | Varies with administration rate |

5-Fluorouracil acts as a prodrug that is converted into several active metabolites, including fluorodeoxyuridylate (FdUMP), which inhibits thymidylate synthase (TS). This inhibition disrupts DNA synthesis and leads to cell death in rapidly dividing tumor cells. Additionally, 5-FU can be incorporated into RNA and DNA, causing further cellular damage .

Active Metabolites:

- FdUMP : Inhibits thymidylate synthase.

- FUTP : Incorporates into RNA.

- FdUTP : Incorporates into DNA.

Antibacterial Activity

Recent studies have revealed that 5-FU exhibits significant antibacterial properties against Fusobacterium nucleatum, a bacterium associated with colorectal cancer progression. The average inhibitory concentration (IC50) against various strains was found to be in the nanomolar range (approximately 720 nM) . This suggests that part of the therapeutic efficacy of 5-FU may derive from its ability to target intratumoral microbiota.

Case Studies

- Microdialysis Study :

- Colorectal Cancer Study :

- Mouse Model Study :

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct procedures in a fume hood to avoid aerosol exposure.

- Waste Disposal : Deactivate residual compound with 10% sodium hypochlorite before disposal, adhering to NIH/OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.